molecular formula C25H21FN4O3S B11202753 N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide

N-{5-[(E)-2-(5-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}acetamide

Cat. No.: B11202753
M. Wt: 476.5 g/mol
InChI Key: CJLWVMOWROLDRO-UHFFFAOYSA-N
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Description

1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining oxadiazole, fluorophenyl, and thienopyrimidine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the thienopyrimidine core: This step involves the condensation of thiophene derivatives with suitable amidines or guanidines.

    Coupling reactions: The final assembly of the compound often requires coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce the fluorophenyl and tert-butylphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-bromophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorophenyl group, in particular, can influence the compound’s electronic properties and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21FN4O3S

Molecular Weight

476.5 g/mol

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H21FN4O3S/c1-25(2,3)16-10-8-15(9-11-16)22-27-20(33-28-22)14-29-19-12-13-34-21(19)23(31)30(24(29)32)18-7-5-4-6-17(18)26/h4-13H,14H2,1-3H3

InChI Key

CJLWVMOWROLDRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4

Origin of Product

United States

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